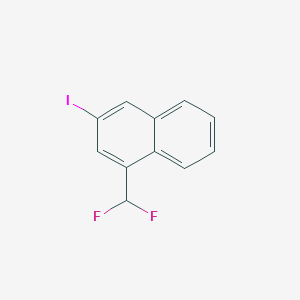

1-(Difluoromethyl)-3-iodonaphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7F2I |

|---|---|

Molecular Weight |

304.07 g/mol |

IUPAC Name |

1-(difluoromethyl)-3-iodonaphthalene |

InChI |

InChI=1S/C11H7F2I/c12-11(13)10-6-8(14)5-7-3-1-2-4-9(7)10/h1-6,11H |

InChI Key |

FKKBDXSMAFKWTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(F)F)I |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 Difluoromethyl 3 Iodonaphthalene

Strategies for the Introduction of the Difluoromethyl Group onto Naphthalene (B1677914) Derivatives

The direct installation of a difluoromethyl group onto an aromatic core, particularly a naphthalene system, can be achieved through various strategies, broadly categorized into transition-metal-catalyzed cross-coupling reactions and radical-mediated processes. These methods offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Transition-Metal Catalyzed Difluoromethylation

Transition metals like palladium, nickel, and copper are powerful catalysts for forming carbon-carbon and carbon-heteroatom bonds. Their application in difluoromethylation reactions has become a cornerstone of modern organofluorine chemistry.

Palladium-catalyzed cross-coupling reactions are a robust method for introducing the CF2H moiety. This approach typically involves the reaction of a naphthalene boronic acid or ester with a suitable difluoromethylating agent. A notable advantage is the ability to generate the difluoromethyl source, such as difluoroiodomethane (B73695) (DFIM), ex situ and use it directly in the catalytic step. au.dk This avoids handling potentially unstable or gaseous reagents.

The general applicability of this method has been demonstrated on a range of aryl boronic acids, providing the corresponding difluoromethylarenes in good yields. au.dk For the synthesis of 1-(difluoromethyl)-3-iodonaphthalene, a potential route would involve the palladium-catalyzed reaction of naphthalene-3-boronic acid with a difluoromethyl source, followed by a regioselective iodination step, or the use of a pre-iodinated naphthalene boronic acid. The reaction conditions often employ a palladium catalyst like Pd(PPh3)4 with a suitable base such as K3PO4. au.dknih.gov

Table 1: Representative Palladium-Catalyzed Difluoromethylation of Aryl Boronic Acids

| Aryl Boronic Acid | Difluoromethyl Source | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Biphenylboronic acid | ICF2H (ex situ) | Pd(PPh3)4 / DPEPhos | Toluene/H2O, 60°C | 89% | au.dk |

| 4-(Dimethoxyphenyl)boronic acid | ICF2H (ex situ) | Pd(PPh3)4 / DPEPhos | Toluene/H2O, 60°C | Good | au.dk |

This table is interactive and can be sorted by column.

Nickel catalysis offers a cost-effective and highly effective alternative to palladium for cross-coupling reactions. Nickel catalysts can activate resilient carbon-halogen bonds, including those of aryl chlorides and iodides, for difluoromethylation. thieme-connect.de This method is particularly relevant for synthesizing this compound from a precursor like 1,3-diiodonaphthalene (B597878) or 1-chloro-3-iodonaphthalene.

A key advantage of nickel catalysis is its broad substrate scope and tolerance for various functional groups. thieme-connect.de Reactions often utilize an inexpensive nickel source, such as NiCl2 or NiBr2·dme, in combination with a ligand and a reductant like zinc or manganese powder. thieme-connect.deccspublishing.org.cn The difluoromethyl source can be a reagent like chlorodifluoromethane (B1668795) (ClCF2H), which couples with the aryl halide under mild conditions. thieme-connect.de

Table 2: Examples of Nickel-Catalyzed Difluoromethylation of Aryl Halides

| Aryl Halide | Difluoromethyl Source | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Various Aryl Chlorides | ClCF2H | NiCl2 / Ligand / Zn | DMA, 60°C | Up to 90% | thieme-connect.de |

This table is interactive and can be sorted by column.

Copper-mediated or -catalyzed reactions provide another powerful avenue for the difluoromethylation of aryl halides, particularly aryl iodides. nih.govacs.org This methodology is directly applicable to the synthesis of this compound from 1,3-diiodonaphthalene. A common approach involves the use of (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) or a difluoromethyl zinc reagent in the presence of a copper(I) salt, such as copper(I) iodide (CuI). nih.govresearchgate.net

These reactions are often operationally simple and can proceed under ligand-free conditions. researchgate.net For instance, the coupling of various aryl and vinyl iodides with TMSCF2H can be achieved using CuI and an activator like cesium fluoride (B91410) (CsF), demonstrating high yields and good functional group compatibility. nih.gov Another effective system utilizes a pre-formed (difluoromethyl)zinc reagent, which reacts with aryl iodides catalyzed by CuI. researchgate.net

Table 3: Copper-Mediated/Catalyzed Difluoromethylation of Aryl Iodides

| Aryl Iodide Substrate | Difluoromethyl Reagent | Copper Source / Additives | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-Butyl-4-iodobenzene | TMSCF2H | CuI / CsF | NMP, 100°C | High | nih.gov |

| Electron-deficient Aryl Iodides | (DMPU)2Zn(CF2H)2 | CuI | N/A | Moderate to Excellent | researchgate.net |

This table is interactive and can be sorted by column.

Radical-Mediated Difluoromethylation Strategies

Radical chemistry offers an alternative pathway to introduce the difluoromethyl group, often by targeting C-H bonds directly. This approach can obviate the need for pre-functionalized substrates like boronic acids or halides.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. This strategy can be employed for the direct C-H difluoromethylation of aromatic and heteroaromatic compounds, including naphthalene derivatives. nih.govresearchgate.netnih.gov The process typically involves a photocatalyst that, upon irradiation with light, initiates a single-electron transfer (SET) process with a difluoromethyl radical precursor, such as sodium difluoromethanesulfinate (CF2HSO2Na). nih.gov

This method is attractive for its operational simplicity and potential for late-stage functionalization. nih.gov The reaction can be performed using an organic dye as the photocatalyst, making it a transition-metal-free process. researchgate.net The regioselectivity of C-H functionalization on a naphthalene ring would be a critical factor to control in the synthesis of a specific isomer like this compound.

Table 4: Photoredox-Catalyzed C-H Difluoromethylation

| Substrate Class | Difluoromethyl Reagent | Photocatalyst | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Heteroarenes | CF2HSO2Na | Rose Bengal (RB) | DMSO, Green LEDs, RT | Moderate to Excellent Yields | nih.gov |

| Heterocycles | PPh3(CF2H)2 | Erythrosin B | O2, Visible Light | Good Functionalization | researchgate.netbohrium.com |

This table is interactive and can be sorted by column.

Generation and Reactivity of Difluoromethyl Radicals

The introduction of a difluoromethyl group via a radical pathway is a prominent strategy in modern organic synthesis. rsc.org This approach relies on the generation of the difluoromethyl radical (•CF2H), which can then engage with a suitable aromatic substrate. Several reagents have been developed to serve as effective precursors for the •CF2H radical under various activation conditions, including single-electron oxidation or reduction. rsc.org

The reactivity of the difluoromethyl radical is of particular interest. Unlike the highly electrophilic trifluoromethyl radical (•CF3), the •CF2H radical is considered to possess nucleophilic character. nih.gov This characteristic dictates its reaction patterns, particularly with aromatic and heteroaromatic systems. In processes like the Minisci-type reaction, the •CF2H radical preferentially adds to electron-deficient π-systems. rsc.orgnih.gov For instance, it reacts selectively at electron-poor sites adjacent to heteroatoms within heteroarene rings. nih.gov This reactivity is crucial when designing a synthesis for difluoromethylated naphthalene derivatives.

Key precursors for the generation of difluoromethyl radicals are summarized in the table below.

| Radical Precursor | Common Name/Acronym | Activation Method |

| Zn(SO₂CF₂H)₂ | DFMS | Chemical Oxidation (e.g., with TBHP) |

| HCF₂SO₂Na | Sodium Difluoromethanesulfinate | Electrochemical Oxidation |

| HCF₂COOH | Difluoroacetic Acid | Photoredox Catalysis |

| BrCF₂H | Bromodifluoromethane | Radical Abstraction |

This table presents a selection of common reagents used for generating difluoromethyl radicals.

Halodifluoromethylation and Related Reactions

Halodifluoromethylation refers to a class of reactions where both a halogen atom and a difluoromethyl group are concurrently added to a molecule, typically across an unsaturated bond like an alkene or alkyne. nih.gov These reactions provide a direct pathway to polyhalogenated compounds that can serve as versatile synthetic building blocks. nih.govresearchgate.net For example, copper-catalyzed three-component halo-halodifluoromethylation of alkenes has been developed using fluorinated carboxylic anhydrides and alkali metal halides. nih.gov While not a direct route to this compound from naphthalene itself, these methods are foundational in fluorination chemistry and highlight the diverse reactivity of difluoromethyl-containing reagents.

One of the most direct and well-established strategies for synthesizing difluoromethyl compounds is the deoxofluorination of the corresponding aldehydes. cas.cn This transformation converts a formyl group (-CHO) into a difluoromethyl group (-CF2H). The reaction is applicable to a wide range of (hetero)aryl aldehydes, making it a valuable tool for late-stage functionalization. umich.edu A variety of reagents have been developed to effect this conversion, ranging from classic sulfur tetrafluoride derivatives to more modern, milder, and safer alternatives. rsc.org

The choice of reagent can be critical, depending on the substrate's functional group tolerance and the desired reaction conditions. Recent advancements have led to methods that proceed at room temperature, avoiding the harsh conditions required by earlier reagents. nih.govrsc.org

| Deoxofluorination Reagent | Common Name/Acronym | Notes |

| Diethylaminosulfur trifluoride | DAST | A widely used but thermally unstable reagent. organic-chemistry.org |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | More thermally stable than DAST. organic-chemistry.org |

| (Diethylamino)difluorosulfonium tetrafluoroborate | XtalFluor-E® | Enables room temperature deoxofluorination. nih.govrsc.org |

| Sulfuryl fluoride / Tetramethylammonium fluoride | SO₂F₂ / NMe₄F | Utilizes an inexpensive commodity chemical gas. umich.edu |

This table highlights common reagents for the conversion of aldehydes to difluoromethyl groups.

Beyond radical reactions and deoxofluorination, the difluoromethyl group can be installed through pathways that treat it as either a nucleophile or an electrophile. rsc.org

Nucleophilic difluoromethylation involves the transfer of a difluoromethyl anion equivalent ("CF2H⁻") to an electrophilic substrate. Reagents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) and difluoromethyl zinc complexes are commonly employed for this purpose. rsc.orgresearchgate.net A more recent strategy involves the direct deprotonation of widely available difluoromethyl arenes (ArCF2H) using a combination of a strong base and a Lewis acid. acs.org This method generates a potent ArCF2⁻ nucleophile that can react with a broad range of electrophiles, including carbonyls, imines, and alkyl halides. acs.org

Electrophilic difluoromethylation , conversely, involves the transfer of a difluoromethyl cation equivalent ("CF2H⁺") to a nucleophilic substrate. This pathway requires specialized reagents capable of delivering the electrophilic CF2H moiety. While less common than nucleophilic methods, it represents a complementary approach for forming C-CF2H bonds. mdpi.com

| Pathway | Reagent Example(s) | Reacts With |

| Nucleophilic | TMSCF₂H, ArCF₂⁻ (from ArCF₂H + base) | Aldehydes, Ketones, Imines, Alkyl Halides |

| Electrophilic | S-(Difluoromethyl)diarylsulfonium salts | C, N, O, S-Nucleophiles |

This table provides a simplified overview of nucleophilic and electrophilic difluoromethylation strategies.

Strategies for the Introduction of the Iodine Atom onto Difluoromethylated Naphthalene Derivatives

Once the difluoromethyl group is installed on the naphthalene ring, the subsequent step is the regioselective introduction of an iodine atom. The directing effect of the existing difluoromethyl group is a critical consideration in this stage.

Direct Iodination of Naphthalene Core

Direct iodination involves treating the difluoromethylnaphthalene substrate with an iodinating agent that installs the iodine atom directly onto the aromatic core.

Electrophilic aromatic iodination is the standard method for introducing iodine onto an aromatic ring. The reaction proceeds via the attack of an electrophilic iodine species on the electron-rich naphthalene core. The regioselectivity of this attack is governed by the electronic properties of the substituents already present on the ring.

The difluoromethyl group is considered to be an electron-withdrawing and deactivating group. In electrophilic aromatic substitution, such groups direct incoming electrophiles to the meta position. For a substituent at the 1-position of naphthalene, the meta positions are C3 and C6/C8. Therefore, the presence of the 1-(difluoromethyl) group directs the incoming electrophile, in this case, the iodinating agent, to one of these positions, making the formation of this compound electronically favored.

A variety of reagent systems can be used to generate the necessary electrophilic iodine species. mdpi.com These often involve combining molecular iodine (I₂) with an oxidizing agent or using pre-formed electrophilic iodine sources. mdpi.comnih.gov

This table lists common reagent systems for performing electrophilic aromatic iodination.

Regioselective Iodination in the Presence of the Difluoromethyl Group

Achieving regioselectivity in the iodination of a naphthalene ring already bearing a difluoromethyl group presents a significant synthetic challenge. The electronic nature of the difluoromethyl group, being electron-withdrawing, directs incoming electrophiles to specific positions on the naphthalene scaffold. The precise conditions of the iodination reaction, including the choice of iodinating agent and solvent, are critical in favoring the formation of the desired 1,3-disubstituted product over other possible isomers. Research in this area focuses on optimizing these conditions to maximize the yield and purity of this compound.

Cross-Coupling Strategies Employing Iodine Sources

Cross-coupling reactions represent a powerful tool in the synthesis of functionalized aromatic compounds. These methods typically involve the use of a metal catalyst, most commonly palladium, to facilitate the formation of a new carbon-iodine bond.

Palladium-Catalyzed Iodination (e.g., from Naphthaleneboronic Acid Precursors)

One prominent cross-coupling strategy involves the palladium-catalyzed iodination of naphthaleneboronic acid precursors. In this approach, a suitably substituted naphthaleneboronic acid is reacted with an iodine source in the presence of a palladium catalyst. The catalytic cycle facilitates the transfer of the iodine atom to the naphthalene ring, yielding the desired iodinated product. The choice of ligands for the palladium catalyst and the reaction conditions are crucial for achieving high efficiency and selectivity in this transformation. rsc.orgnih.govorganic-chemistry.orgbohrium.comrsc.org

Table 1: Key Parameters in Palladium-Catalyzed Iodination

| Parameter | Description | Significance |

| Palladium Catalyst | The metal complex that facilitates the reaction. | Catalyst choice influences reaction rate and efficiency. |

| Iodine Source | The reagent that provides the iodine atom. | Different sources can affect reactivity and byproducts. |

| Ligand | A molecule that binds to the palladium center. | Ligands can tune the catalyst's reactivity and selectivity. |

| Base | A substance that promotes the reaction. | The base is often required for the transmetalation step. |

| Solvent | The medium in which the reaction occurs. | The solvent can affect solubility and reaction kinetics. |

Applications of Hypervalent Iodine Reagents in Naphthalene Functionalization

Hypervalent iodine reagents have emerged as versatile and powerful tools in organic synthesis due to their unique reactivity and often mild reaction conditions. arkat-usa.orgacs.orgbeilstein-journals.org These reagents, where iodine exists in a higher oxidation state (typically +3 or +5), can act as efficient oxidants and sources of electrophilic iodine. researchgate.netnih.gov

Oxidative Transformations Using Organoiodine(III) and Organoiodine(V) Reagents

Organoiodine(III) and organoiodine(V) reagents are widely used for a variety of oxidative transformations. lucp.netumn.edumdpi.com In the context of naphthalene functionalization, these reagents can be employed to introduce iodine or other functional groups onto the aromatic ring. nih.gov The specific outcome of the reaction is highly dependent on the structure of the hypervalent iodine reagent and the reaction conditions. lucp.net For instance, certain organoiodine(III) reagents can directly deliver an iodine atom to an activated naphthalene derivative.

Oxidative Fluorination of Iodoarenes

A particularly interesting application of hypervalent iodine chemistry is the oxidative fluorination of iodoarenes. nih.govbeilstein-journals.orgresearchgate.netnih.govbeilstein-journals.org This process involves the conversion of an iodo-substituted naphthalene into a hypervalent iodine(III) or iodine(V) fluoride species, which can then serve as a precursor for further transformations. While not a direct route to this compound, this methodology highlights the utility of hypervalent iodine chemistry in activating C-I bonds for subsequent functionalization, which could potentially be adapted for the synthesis of complex fluorinated naphthalenes.

Table 2: Common Hypervalent Iodine Reagents

| Reagent Name | Oxidation State of Iodine | Typical Application |

| (Diacetoxyiodo)benzene (PIDA) | +3 | Oxidation, Acetoxylation |

| Phenyliodine bis(trifluoroacetate) (PIFA) | +3 | Oxidation, Trifluoroacetoxylation |

| Dess-Martin Periodinane (DMP) | +5 | Oxidation of alcohols |

| 2-Iodoxybenzoic acid (IBX) | +5 | Oxidation of alcohols |

Convergent and Divergent Synthesis Strategies for this compound

The synthesis of this compound can be approached using either convergent or divergent strategies, each with its own set of advantages.

In contrast, a divergent synthesis would start from a common naphthalene precursor that is then selectively functionalized in a stepwise manner to introduce the difluoromethyl and iodo groups. wikipedia.orgnih.gov For example, one could start with a naphthalene derivative and first introduce the iodo group, followed by the difluoromethyl group, or vice versa. This strategy can be efficient for producing a library of related compounds from a single starting material. wikipedia.org The choice between a convergent and divergent approach often depends on the availability of starting materials, the desired scale of the synthesis, and the need for structural diversity.

Sequential Introduction of Fluoromethyl and Iodo Moieties

The sequential installation of the difluoromethyl and iodo groups onto the naphthalene core represents a classical and logical approach to the target molecule. This can be conceptualized through two distinct pathways: initial iodination followed by difluoromethylation, or the reverse sequence. The success of such a strategy hinges on the regioselectivity of each step, which is governed by the directing effects of the substituents already present on the naphthalene ring.

One plausible route commences with the preparation of a 1,3-dihalonaphthalene precursor. For instance, the synthesis of 1,3-dibromonaphthalene (B1599896) has been reported and can serve as a starting point. researchgate.netresearchgate.net A subsequent selective halogen-metal exchange followed by iodination could potentially yield a bromo-iodonaphthalene intermediate. However, a more direct approach might involve the controlled di-iodination or bromo-iodination of naphthalene, although achieving the specific 1,3-substitution pattern can be challenging due to the inherent preference for substitution at the 1,4-, 1,5-, or 1,8-positions in electrophilic aromatic substitution of naphthalene.

Assuming the successful synthesis of a suitable precursor such as 1-bromo-3-iodonaphthalene, the introduction of the difluoromethyl group can be achieved via a palladium-catalyzed cross-coupling reaction. The use of (difluoromethyl)trimethylsilane (TMSCF2H) in the presence of a suitable fluoride source or the employment of a difluoromethylzinc reagent are established methods for the difluoromethylation of aryl halides. sci-hub.se

The reaction would proceed as a nucleophilic substitution on the naphthalene ring, where the more reactive carbon-bromine bond would preferentially undergo oxidative addition to the palladium catalyst, followed by transmetalation with the difluoromethylating agent and subsequent reductive elimination to afford the desired product.

| Step | Reaction | Reagents and Conditions | Key Considerations |

| 1 | Halogenation | N-Iodosuccinimide (NIS), Triflic acid | Regiocontrol to favor 1,3-disubstitution is challenging. |

| 2 | Difluoromethylation | Pd catalyst (e.g., Pd(PPh3)4), (Difluoromethyl)zinc reagent, Ligand (e.g., TMEDA) | Selective reaction at one of the halogenated positions. |

Alternatively, the synthesis could begin with the introduction of the difluoromethyl group onto the naphthalene ring, followed by iodination. The difluoromethyl group is known to be electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. In such cases, the substitution pattern is directed primarily to the meta-position in benzene (B151609) derivatives. wikipedia.org In the naphthalene system, this deactivating effect would likely direct the incoming electrophile to the 5- or 8-position of the same ring or to the other ring. Achieving substitution at the 3-position would, therefore, necessitate specific reaction conditions or a different strategic approach. For the iodination of deactivated aromatic systems, strong electrophilic iodinating reagents are required, such as iodine in the presence of a strong oxidizing agent or N-iodosuccinimide in a highly acidic medium. researchgate.netorganic-chemistry.orgacs.org

| Step | Reaction | Reagents and Conditions | Key Considerations |

| 1 | Difluoromethylation | (Difluoromethyl)trimethylsilane, Fluoride source, Copper or Palladium catalyst | Introduction of the difluoromethyl group onto the naphthalene ring. |

| 2 | Iodination | Iodine, Oxidizing agent (e.g., HIO3), Sulfuric acid | Overcoming the deactivating effect of the CF2H group and controlling regioselectivity. |

Fragment Coupling Approaches

Fragment coupling strategies involve the construction of the target 1,3-disubstituted naphthalene ring from smaller, pre-functionalized building blocks. These methods can offer superior control over the final substitution pattern compared to sequential functionalization of a pre-existing naphthalene core.

One such approach is the tandem synthesis of 1,3-disubstituted naphthalenes via a Triflic acid (TfOH)-promoted directed-Aldol reaction and a Friedel-Crafts reaction. acs.orgnih.gov This methodology allows for the creation of two new carbon-carbon bonds and a new benzene ring in a single pot. To apply this to the synthesis of this compound, one could envisage a reaction between a ketone bearing a difluoromethyl group and another ketone or aldehyde precursor that would ultimately introduce the iodo-substituted part of the second ring.

Another powerful fragment coupling method is the palladium-catalyzed annulation of internal alkynes. This approach can be utilized to prepare highly substituted naphthalenes. For the synthesis of the target molecule, an appropriately substituted o-halophenyl ketone could be coupled with an alkyne bearing either the iodo or the difluoromethyl substituent. The reaction proceeds through an initial carbopalladation of the alkyne, followed by an intramolecular Heck reaction to form the naphthalene ring system.

A conceptual reaction scheme could involve the coupling of a difluoromethylated aryl precursor with an iodinated alkyne.

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Reaction Type |

| A difluoromethyl-substituted ketone | An iodo-substituted ketone/aldehyde | Triflic Acid (TfOH) | Tandem Directed-Aldol/Friedel-Crafts Reaction |

| An o-halophenyl ketone with a difluoromethyl group | An iodinated alkyne | Palladium Catalyst | Annulation of Internal Alkyne |

These fragment coupling approaches, while potentially more complex in terms of substrate synthesis, offer a convergent and highly regioselective route to complex substitution patterns on the naphthalene nucleus that are often difficult to achieve through traditional electrophilic substitution reactions.

Mechanistic Investigations of Synthetic Pathways to 1 Difluoromethyl 3 Iodonaphthalene

Elucidation of Difluoromethylation Mechanisms

The formation of the C-CF2H bond on the naphthalene (B1677914) scaffold can proceed through several distinct mechanistic pathways, often dictated by the choice of catalyst, difluoromethyl source, and reaction conditions. These pathways can be broadly categorized into transition-metal-mediated processes, radical chain reactions, and mechanisms involving single electron transfer.

Transition-Metal-Mediated Pathways (e.g., Palladium Difluorocarbene Intermediates)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been adapted for difluoromethylation. dntb.gov.ua In these reactions, a common mechanistic proposal involves the formation of a palladium difluorocarbene ([Pd]=CF2) species. wikipedia.org The catalytic cycle is thought to commence with the oxidative addition of the iodo-naphthalene to a Pd(0) complex. Subsequently, the difluorocarbene, generated from a suitable precursor, can insert into the palladium-aryl bond. Alternatively, the palladium center itself can mediate the transfer of the difluoromethyl group. wikipedia.orgtcichemicals.com

The reactivity of the palladium catalyst can be modulated by the choice of ligands, which influence the stability and reactivity of the intermediates. cardiff.ac.uk For instance, the use of specific phosphine (B1218219) ligands can facilitate the reductive elimination step, which is often the rate-limiting step in such catalytic cycles. cardiff.ac.ukresearchgate.net In some methodologies, a dual catalytic system, such as palladium and silver, is employed to facilitate the efficient transfer of the difluoromethyl group. wikipedia.org

Table 1: Key Intermediates in Palladium-Catalyzed Difluoromethylation

| Intermediate | Description | Role in Catalytic Cycle |

| Ar-Pd(II)-I | Formed from oxidative addition of aryl iodide to Pd(0). | Initial activation of the aryl iodide. |

| [Pd]=CF2 | Palladium difluorocarbene species. | Key intermediate for difluoromethyl group transfer. |

| Ar-Pd(II)-CF2H | Product of difluorocarbene insertion or transmetalation. | Precedes reductive elimination. |

Radical Chain Mechanisms (e.g., Difluoromethyl Radical Involvement)

An alternative mechanistic manifold involves the generation of a difluoromethyl radical (•CF2H). illinois.edu Nickel- and copper-catalyzed systems are often implicated in these radical pathways. researchgate.netprinceton.edu In a nickel-catalyzed reductive cross-coupling, for example, a Ni(0) species, formed by the reduction of a Ni(II) salt, undergoes oxidative addition with the aryl iodide. researchgate.net Concurrently, a difluoromethyl radical is generated through a single electron reduction of a suitable precursor, such as difluoromethyl 2-pyridyl sulfone. researchgate.netresearchgate.net This radical then reacts with the aryl-nickel intermediate, leading to the formation of the desired product. researchgate.net

The nucleophilic character of the •CF2H radical, similar to alkyl radicals, directs its addition to electron-poor regions of a molecule. nih.gov The reaction can be inhibited by radical scavengers, providing experimental evidence for the involvement of radical intermediates.

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) is a fundamental process that often initiates radical chain reactions. In the context of difluoromethylation, SET can be the key step in the generation of the difluoromethyl radical from its precursor. researchgate.net Photoredox catalysis, for instance, utilizes a photocatalyst that, upon excitation by visible light, can engage in SET with a difluoromethyl source to generate the •CF2H radical.

The feasibility of a SET process can be predicted based on the redox potentials of the catalyst and the substrate. This approach allows for the generation of radicals under mild conditions, avoiding the need for harsh reagents or high temperatures. The generated difluoromethyl radical then participates in the subsequent bond-forming steps as described in the radical chain mechanism.

Role of the Iodine Atom in Reaction Mechanisms

The iodine atom in 3-iodonaphthalene is not merely a passive leaving group but plays an active and multifaceted role in the difluoromethylation process. Its function can range from being a direct partner in cross-coupling reactions to participating in the formation of highly reactive hypervalent iodine species.

As a Direct Coupling Partner (e.g., in Ni- and Cu-Catalyzed Difluoromethylation)

In many transition-metal-catalyzed difluoromethylation reactions, the carbon-iodine bond of 3-iodonaphthalene is the primary site of reactivity. researchgate.net In nickel-catalyzed cross-electrophile coupling, the reaction is initiated by the oxidative addition of the C-I bond to a low-valent nickel center. researchgate.net This step is crucial as it activates the naphthalene core for the subsequent coupling with the difluoromethylating agent.

Similarly, in copper-catalyzed methodologies, the aryl iodide acts as a key electrophile. Mechanistic studies suggest that aryl radicals, generated via copper catalysis, can initiate the cleavage of the carbon-iodine bond, leading to the formation of an aryl radical that then enters the catalytic cycle. In these scenarios, the iodine atom serves as the essential leaving group that enables the formation of the new carbon-difluoromethyl bond.

Table 2: Role of Iodine in Metal-Catalyzed Difluoromethylation

| Catalytic System | Role of Iodine | Mechanistic Step |

| Nickel-catalyzed | Direct coupling partner | Oxidative addition of the C-I bond to Ni(0). |

| Copper-catalyzed | Direct coupling partner | Cleavage of the C-I bond, often facilitated by radical processes. |

Involvement in Hypervalent Iodine Species Formation

Aryl iodides, including iodonaphthalenes, can be oxidized to form hypervalent iodine(III) or iodine(V) species. wikipedia.org These hypervalent compounds are highly reactive and can serve as powerful reagents in various organic transformations. It is plausible that under certain oxidative conditions, the iodine atom of 3-iodonaphthalene could be oxidized in situ to a hypervalent state.

These in situ generated hypervalent iodine intermediates could then play a role in the difluoromethylation process. For instance, an iodoarene difluoride, formed from the oxidation of the iodoarene in the presence of a fluoride (B91410) source, can act as a fluorinating agent. While direct evidence for the involvement of hypervalent iodine species derived from the 1-(difluoromethyl)-3-iodonaphthalene precursor in its own synthesis is not extensively documented, the known chemistry of hypervalent iodine reagents suggests this as a potential, albeit less common, mechanistic pathway. researchgate.net The reactivity of these species is characterized by their electrophilicity at the iodine center and the ability to undergo reductive elimination.

Understanding Regioselectivity and Site-Selectivity in Naphthalene Functionalization

The functionalization of naphthalene, a bicyclic aromatic hydrocarbon, is a cornerstone of synthetic organic chemistry, leading to the formation of a vast array of derivatives with applications in materials science and pharmaceuticals. Unlike benzene (B151609), the ten π-electrons in naphthalene are distributed over two fused rings, resulting in non-equivalent carbon positions. This inherent asymmetry gives rise to distinct reactivity at its α-positions (1, 4, 5, 8) and β-positions (2, 3, 6, 7), making the control of regioselectivity a critical aspect of its synthesis.

Electrophilic aromatic substitution, a fundamental reaction class for functionalizing naphthalene, generally proceeds more rapidly at the α-position. msu.edu The preference for α-substitution is kinetically controlled and can be explained by examining the stability of the carbocation intermediate, known as the Wheland intermediate or sigma complex, formed during the reaction. Attack at the α-position results in an intermediate where the positive charge can be delocalized over the molecule while preserving a complete benzene ring in one of its key resonance structures. stackexchange.com In contrast, the intermediate for β-substitution allows for only one resonance structure that retains a full benzenoid ring. stackexchange.com This superior resonance stabilization of the α-attack intermediate lowers the activation energy of the reaction, making it the preferred kinetic pathway. msu.edustackexchange.com

However, the regiochemical outcome is not solely governed by kinetics. Under certain conditions, such as elevated temperatures or the use of bulky reagents, the thermodynamically more stable β-isomer can be the major product. stackexchange.comvpscience.org This complexity underscores the importance of understanding the subtle interplay of various factors that govern the site-selectivity of naphthalene functionalization.

Electronic Effects and Steric Hindrance on Substituent Introduction

The precise location of substituent introduction on the naphthalene core is dictated by a balance between electronic effects and steric hindrance. These factors influence the activation energy of the competing reaction pathways and determine the final product distribution.

Electronic Effects: The inherent electronic properties of the naphthalene ring system favor electrophilic attack at the α-position due to greater stabilization of the reaction intermediate. stackexchange.com When a substituent is already present on the ring, its electronic nature—whether it is an electron-donating group (EDG) or an electron-withdrawing group (EWG)—further modulates this reactivity. An activating EDG at the α-position will typically direct incoming electrophiles to the 4-position (para) within the same ring. vpscience.org Conversely, a deactivating EWG will decrease the nucleophilicity of the ring, making substitution more difficult and directing incoming groups to other positions, often in the unsubstituted ring. wikipedia.org

Steric Hindrance: Steric interactions play a crucial role, particularly in differentiating the α and β positions. The α-position is subject to greater steric hindrance due to its proximity to the peri-hydrogen atom at the C8 position. quora.com This crowding can impede the approach of a bulky electrophile or a large reagent complex. stackexchange.comvpscience.org Consequently, when large substituents are being introduced, substitution at the less sterically encumbered β-position is often favored, even though it is electronically less preferred. stackexchange.com This effect is prominent in reactions like Friedel-Crafts acylation, where the choice of solvent can influence the size of the reagent complex and thereby alter the regioselectivity between the α and β positions. vpscience.org

Table 1: Comparison of α- and β-Positions in Naphthalene Electrophilic Substitution| Factor | α-Position (e.g., C1) | β-Position (e.g., C2) | Primary Influence |

|---|---|---|---|

| Electronic Effect | More favored | Less favored | Kinetic Control |

| Intermediate Stability | Higher (more resonance structures preserving a benzene ring) stackexchange.com | Lower stackexchange.com | Reaction Rate |

| Steric Hindrance | Higher (due to peri C8-H interaction) quora.com | Lower quora.com | Thermodynamic Control / Bulky Reagents |

| Typical Product | Kinetic Product | Thermodynamic Product | Reaction Conditions |

Influence of the Difluoromethyl and Iodine Groups on Naphthalene Reactivity

In the specific case of this compound, the naphthalene core is functionalized with two distinct substituents whose electronic and steric properties collectively govern the reactivity and regioselectivity of any subsequent transformations. Understanding the individual and combined influence of the difluoromethyl and iodo groups is essential for predicting the outcome of further synthetic steps.

The difluoromethyl group (CHF₂) is a strong electron-withdrawing group. This property arises from the high electronegativity of the two fluorine atoms, which pull electron density away from the aromatic ring through a negative inductive effect (-I). wikipedia.org Similar to the well-studied trifluoromethyl (CF₃) group, the CHF₂ group deactivates the naphthalene ring towards electrophilic attack, making reactions slower compared to unsubstituted naphthalene. mdpi.com Groups that deactivate via induction are typically meta-directors in benzene chemistry. wikipedia.org By analogy, the CHF₂ group at the C1 position will most strongly deactivate the ortho (C2) and para (C4) positions and direct incoming electrophiles toward positions meta to it, such as C3 (which is already occupied), C5, and C7.

When considering the combined influence of these two groups on the this compound system, a complex reactivity pattern emerges:

Position 2: This position is ortho to both the C1-CHF₂ and C3-I groups. It is deactivated by the inductive effects of both substituents but is a target for substitution due to the ortho-directing resonance effect of iodine.

Position 4: This position is para to the C1-CHF₂ group and ortho to the C3-I group. It is strongly deactivated by the CHF₂ group while being activated by the resonance effect of iodine.

Positions in the Unsubstituted Ring (C5, C6, C7, C8): This ring is generally less deactivated than the substituted ring. The directing effects are transmitted, albeit with less intensity. The C1-CHF₂ group meta-directs towards C5 and C7. The C3-I group para-directs towards C7. Both directing effects converge on Position 7 , making it a highly probable site for further electrophilic substitution. Position 5 is also a potential site due to the meta-directing influence of the CHF₂ group.

Therefore, further electrophilic substitution on this compound is predicted to occur preferentially at position 7, which is electronically favored by the directing effects of both existing substituents while being located in the less deactivated ring.

Table 2: Electronic Properties of Substituents and Predicted Reactivity of this compound| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring | Directing Preference |

|---|---|---|---|---|

| -CHF₂ (at C1) | Strongly Withdrawing | None | Strongly Deactivating | Meta (C3, C5, C7) |

| -I (at C3) | Withdrawing | Weakly Donating | Deactivating | Ortho, Para (C2, C4, C7) |

| Analysis of Available Positions for Electrophilic Attack | ||||

| Position | Influence from -CHF₂ (C1) | Influence from -I (C3) | ||

| 2 | Ortho (Strongly Deactivated) | Ortho (Activated by +M) | ||

| 4 | Para (Strongly Deactivated) | Ortho (Activated by +M) | ||

| 5 | Meta (Favored) | - | ||

| 7 | Meta (Favored) | Para (Favored) |

Advanced Methodologies and Transformations Involving 1 Difluoromethyl 3 Iodonaphthalene

Late-Stage Functionalization Strategies

Late-stage functionalization refers to the introduction of chemical groups into a complex molecule at a late point in its synthesis. This approach is highly valuable in fields like drug discovery, as it allows for the rapid generation of analogues from a common advanced intermediate, enabling the exploration of structure-activity relationships. 1-(Difluoromethyl)-3-iodonaphthalene is an exemplary substrate for such strategies due to the distinct and orthogonal reactivity of its functional groups.

The carbon-iodine bond in this compound serves as a versatile handle for a multitude of transition metal-catalyzed cross-coupling reactions. This functionality allows for the direct attachment of the difluoromethylnaphthalene core to intricate molecular frameworks. Methodologies such as Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at the C3 position. These reactions are known for their broad functional group tolerance, making them ideal for the final steps of a synthetic sequence where delicate molecular features must be preserved.

The difluoromethyl (CF2H) group, on the other hand, is recognized as a lipophilic bioisostere of hydroxyl or thiol groups, capable of acting as a hydrogen bond donor. nih.govresearchgate.net Its introduction into a bioactive molecule can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov Therefore, incorporating the this compound unit via its iodo-handle allows for the late-stage installation of this influential fluorinated motif, providing a powerful tool for modifying and optimizing the pharmacological profiles of complex drug candidates. nih.govrsc.org

| Coupling Reaction | Bond Formed | Typical Reagents |

| Suzuki-Miyaura | C-C (Aryl, Vinyl) | Boronic acids/esters, Pd catalyst, Base |

| Sonogashira | C-C (Alkynyl) | Terminal alkynes, Pd catalyst, Cu co-catalyst, Base |

| Heck | C-C (Alkene) | Alkenes, Pd catalyst, Base |

| Buchwald-Hartwig | C-N, C-O | Amines, Alcohols, Pd catalyst, Ligand, Base |

| Stille | C-C (Aryl, Vinyl) | Organostannanes, Pd catalyst |

Skeletal Editing and Rearrangement Approaches

Skeletal editing is an emerging strategy in synthesis that involves the precise insertion, deletion, or rearrangement of atoms within a molecule's core structure. researchgate.netnih.govresearchgate.net This powerful approach enables dramatic changes to a molecular scaffold, offering access to novel chemical space that is often unreachable through traditional functionalization of a pre-existing core.

One of the advanced methods to construct the difluoromethylated naphthalene (B1677914) skeleton is through the ring expansion of more readily available indene (B144670) derivatives. nih.gov This transformation represents a type of skeletal editing where a single carbon atom is inserted into the five-membered ring of an indene to generate the six-membered ring of the naphthalene system.

A notable development in this area is a transition metal- and photocatalyst-free method that utilizes a specifically designed difluorodiazo hypervalent iodine(III) reagent. rsc.org This reagent facilitates the ring expansion of indene under mild basic conditions at room temperature. The reaction proceeds efficiently and provides a practical route to a variety of 2-difluoromethyl naphthalene derivatives in good yields. rsc.org While this method produces the 2-substituted isomer, it highlights a powerful skeletal editing strategy for accessing the core structure of interest. Another approach involves a photoredox-enabled carbon-atom insertion into indene using α-iodonium diazo compounds, which also provides access to 2-functionalized naphthalenes. nih.govresearchgate.net These methods showcase the potential of building the difluoromethylnaphthalene core from simpler precursors through sophisticated bond-reorganization pathways. researchgate.net

| Method | Key Reagent | Conditions | Product Type |

| Hypervalent Iodine Chemistry | Iodonium difluorodiazo reagent | Mild base, Room temperature | 2-(Difluoromethyl)naphthalene derivatives rsc.org |

| Photoredox Catalysis | α-Iodonium diazo compounds | Ru(dtbbpy)3(PF6)2, Blue LED | 2-Functionalized naphthalenes nih.govresearchgate.net |

Reactivity and Derivatization of this compound

Beyond the transformations at the carbon-iodine bond, the difluoromethyl group itself possesses unique reactivity that can be exploited for further molecular diversification. The C-F bonds, while strong, are not inert and can be selectively activated under specific catalytic conditions.

The difluoromethylene (CF2) unit is a prochiral center, meaning the two fluorine atoms are chemically equivalent unless placed in a chiral environment. Selective transformation of one of these two C-F bonds can create a new monofluorinated tertiary stereocenter, a highly valuable motif in medicinal chemistry. nih.gov

The selective activation and substitution of a single C-F bond in a difluoromethylene group is a significant synthetic challenge due to the exceptional strength of C-F bonds. nih.govnih.gov However, recent breakthroughs have demonstrated that this desymmetrization is possible through catalytic, enantioselective C-F bond activation. nih.govresearchgate.net

This transformation is achieved by employing a combination of a tailored chiral transition metal catalyst, such as an iridium phosphoramidite (B1245037) complex, along with a fluorophilic activator. nih.govnih.gov The chiral catalyst controls the regioselectivity and enantioselectivity of the reaction, while the activator assists in the oxidative addition of the C-F bond to the metal center. nih.gov This "push-pull" approach enables the selective replacement of one fluorine atom with various nucleophiles, generating a range of products containing a monofluorinated tertiary stereocenter in high yield and selectivity. nih.gov While this methodology has been primarily demonstrated on allylic and benzylic difluoromethylene groups, the principles can be extended to aromatic systems like this compound, offering a pathway to chiral monofluoromethylated naphthalene derivatives. nih.gov

| Catalyst System | Role | Outcome |

| Chiral Iridium Phosphoramidite Catalyst | Controls regioselectivity, chemoselectivity, and enantioselectivity | Enantioselective C-F activation nih.gov |

| Fluorophilic Activator (e.g., Silyl group) | Assists oxidative addition of the C-F bond | Facilitates C-F bond cleavage nih.govnih.gov |

Transformations Involving the Difluoromethyl Group

Conversion to Other Fluorinated Motifs

The difluoromethyl (CF2H) group is generally considered a stable functional group and is often the target of a synthesis rather than a precursor for further fluorination. The high strength of C-F bonds makes transformations of the CF2H group challenging. However, in the broader context of organofluorine chemistry, several strategies exist for the conversion of related fluorinated groups, which could potentially be adapted for this compound.

One potential transformation is the conversion of the difluoromethyl group to a trifluoromethyl (CF3) group. This would typically involve a deprotonation-fluorination sequence. The acidity of the hydrogen atom in the CF2H group is low, requiring a strong base for deprotonation to form an α,α-difluorobenzyl carbanion. This reactive intermediate would then need to be trapped by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The presence of the electron-withdrawing iodine atom on the naphthalene ring may slightly increase the acidity of the CF2H proton, potentially facilitating this transformation.

Another theoretical possibility is the conversion to a monofluoromethyl (CH2F) group, which would necessitate a reduction of the CF2H group. Such a transformation is not straightforward and would likely involve complex multi-step sequences that are not commonly employed for this purpose.

It is important to note that direct conversion of an aryl-CF2H group to other fluorinated motifs on a complex molecule like this compound is not a well-established transformation in the literature. Most synthetic efforts are directed towards the introduction of the CF2H group itself. nih.gov

Reactions at the Iodine Moiety

The carbon-iodine bond in this compound is the most reactive site for a variety of synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

The iodine atom at the 3-position of the naphthalene ring serves as an excellent electrophilic partner in a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura coupling would enable the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 3-position. The reaction conditions would typically involve a palladium(0) catalyst, such as Pd(PPh3)4 or a combination of a palladium(II) precursor like Pd(OAc)2 with a suitable phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate. The difluoromethyl group is expected to be stable under these conditions.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine (B128534) or diisopropylamine. acs.orgresearchgate.net This methodology would allow for the introduction of an alkynyl moiety at the 3-position of the naphthalene core, leading to the formation of 1-(difluoromethyl)-3-(alkynyl)naphthalenes. These products can serve as versatile intermediates for further transformations.

Negishi Coupling: The Negishi coupling involves the reaction of the aryl iodide with an organozinc reagent, catalyzed by a palladium or nickel complex. nih.govnih.gov This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent. For this compound, this would allow for the introduction of alkyl, aryl, and vinyl groups.

The following table summarizes the key aspects of these cross-coupling reactions as they would apply to this compound.

| Reaction | Coupling Partner | Typical Catalyst System | Product |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst, Base | 1-(Difluoromethyl)-3-R-naphthalene (R = aryl, vinyl) |

| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | 1-(Difluoromethyl)-3-(R-C≡C)-naphthalene |

| Negishi | R-ZnX | Pd(0) or Ni(0) catalyst | 1-(Difluoromethyl)-3-R-naphthalene (R = alkyl, aryl, vinyl) |

Formation and Reactivity of Hypervalent Iodine Derivatives

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their ability to act as electrophilic group transfer agents. wikipedia.orgnih.gov The iodine atom in this compound can be oxidized to the +3 or +5 oxidation state to form λ³-iodanes and λ⁵-iodanes, respectively.

The synthesis of a λ³-iodane, such as a diaryliodonium salt, can be achieved by reacting this compound with another aromatic compound in the presence of an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) and a strong acid. organic-chemistry.org The resulting diaryliodonium salt, [Ar-I⁺-Ar']X⁻, where Ar is the 1-(difluoromethyl)naphthalen-3-yl group, can then be used in arylation reactions. In these reactions, one of the aryl groups is transferred to a nucleophile, with the other aryl iodide acting as a leaving group. The selectivity of which aryl group is transferred can often be controlled by the electronic and steric properties of the two aryl groups.

Alternatively, oxidation of this compound with reagents like peracetic acid can lead to the formation of (diacetoxyiodo) derivatives, ArI(OAc)₂. These compounds are versatile intermediates that can be used for a variety of transformations, including the introduction of other functional groups through ligand exchange followed by reductive elimination.

The reactivity of these hypervalent iodine derivatives is summarized in the table below.

| Hypervalent Iodine Derivative | Formation | Key Reactivity |

| Diaryliodonium Salts | Oxidation in the presence of another arene | Electrophilic arylation of nucleophiles |

| (Diacetoxyiodo)naphthalene | Oxidation with peracetic acid | Ligand exchange and subsequent functional group transfer |

Further Functionalization of the Naphthalene Core

Beyond reactions at the iodine moiety, the naphthalene core itself can be further functionalized through methods such as regioselective C-H functionalization.

Direct C-H functionalization is a powerful strategy for the late-stage modification of complex molecules, as it avoids the need for pre-functionalized starting materials. nih.govresearchgate.net The regioselectivity of C-H activation on the naphthalene ring of this compound will be influenced by the electronic and steric effects of the existing substituents.

The difluoromethyl group at the 1-position is electron-withdrawing and may direct C-H activation to specific positions. In transition metal-catalyzed C-H activation reactions, a directing group is often employed to achieve high regioselectivity. In the absence of a strong directing group, the inherent electronic properties of the substituted naphthalene ring will govern the site of functionalization. The electron-withdrawing nature of the CF2H group would be expected to deactivate the ring towards electrophilic C-H activation, but could direct metallation to the peri-position (C8) in certain transition metal-catalyzed processes.

The iodine atom at the 3-position also influences the electronic distribution of the naphthalene core. The interplay between the electronic effects of the difluoromethyl and iodo substituents would determine the most favorable site for C-H functionalization. Computational studies and experimental screening of various catalytic systems would be necessary to predict and achieve a desired regioselectivity for the C-H functionalization of this compound.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(Difluoromethyl)-3-iodonaphthalene?

Synthesis typically involves halogenation and fluorination steps. For example, iodination of naphthalene derivatives can be achieved via electrophilic substitution using iodine monochloride (ICl) or directed ortho-metalation strategies. The difluoromethyl group may be introduced via reagents like diethylaminosulfur trifluoride (DAST) or by nucleophilic substitution of a hydroxyl or chloride precursor with a difluoromethylating agent (e.g., HCF₂TMS). Reaction optimization should consider solvent polarity (e.g., dichloromethane or DMF) and temperature to avoid side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR are essential for confirming substitution patterns and fluorine coupling effects (e.g., NMR for difluoromethyl groups). Splitting patterns in NMR can indicate steric or electronic interactions between substituents .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (iodine has a distinct peak).

- X-ray Crystallography : Resolves spatial arrangement, particularly steric effects from the bulky iodo and difluoromethyl groups .

Q. How do the difluoromethyl and iodo substituents influence the compound's physicochemical properties?

- Electron-Withdrawing Effects : The difluoromethyl group reduces electron density at the naphthalene core, altering reactivity in electrophilic substitutions.

- Steric Hindrance : The iodo group’s size may restrict access to reactive sites, impacting coupling reactions (e.g., Suzuki-Miyaura).

- Lipophilicity : Fluorine increases logP, enhancing membrane permeability, while iodine contributes to heavy-atom effects in photophysical studies .

Advanced Research Questions

Q. What methodologies are recommended for assessing the toxicological and environmental impact of this compound?

- In Vitro Assays : Use mammalian cell lines (e.g., HepG2 for hepatic toxicity) to evaluate cytotoxicity and genotoxicity (e.g., Ames test for mutagenicity).

- In Vivo Models : Rodent studies should monitor systemic effects (respiratory, hepatic, renal) via inhalation, oral, or dermal exposure routes, following protocols in toxicological profiles .

- Environmental Sampling : High-volume air sampling with quartz filters to minimize artifacts, paired with GC-MS for quantification. Account for particulate-bound naphthalene derivatives .

Q. How can researchers investigate the role of the difluoromethyl group in modulating biological interactions?

- Molecular Docking : Compare binding affinities of fluorinated vs. non-fluorinated analogs to target proteins (e.g., cytochrome P450 enzymes).

- Conformational Analysis : Use computational tools (DFT calculations) and crystallography to study stereoelectronic effects of the CF₂H group on molecular geometry .

- Metabolic Stability Assays : Incubate the compound with liver microsomes to assess fluorine’s impact on oxidative metabolism .

Q. What strategies address contradictions in analytical data, such as discrepancies in environmental sampling?

- Artifact Mitigation : Replace glass fiber filters with quartz to reduce adsorption/desorption errors during air sampling.

- Cross-Validation : Use multiple detection methods (e.g., HPLC-UV and GC-MS) to confirm concentrations.

- Blind Spots in Literature : Critically evaluate older studies that may lack modern fluorinated compound-specific protocols .

Q. What are the potential applications of this compound in pharmaceutical or materials science research?

- Drug Development : The iodo group serves as a handle for radiolabeling in pharmacokinetic studies. The difluoromethyl group may enhance bioavailability by reducing metabolic degradation .

- Materials Chemistry : Use as a building block in organic electronics, where fluorine improves thermal stability and iodine facilitates heavy-atom effects in OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.